molecular formula C8H18O B3277802 3-Methyl-2-ethyl pentanol CAS No. 66576-35-0

3-Methyl-2-ethyl pentanol

Cat. No.: B3277802
CAS No.: 66576-35-0
M. Wt: 130.23 g/mol
InChI Key: ALPFTHGDLMTYRM-UHFFFAOYSA-N
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Description

3-Methyl-2-ethyl pentanol: is an organic compound with the molecular formula C8H18O . It is a type of alcohol, specifically a tertiary alcohol, which means the hydroxyl group (-OH) is attached to a carbon atom that is connected to three other carbon atoms. This compound is also known by its IUPAC name, 3-ethyl-2-methylpentan-2-ol .

Preparation Methods

Synthetic Routes and Reaction Conditions: 3-Methyl-2-ethyl pentanol can be synthesized through various methods. One common method involves the Grignard reaction , where an alkyl or aryl magnesium halide (Grignard reagent) reacts with a ketone or aldehyde to form the desired alcohol. For instance, the reaction of ethylmagnesium bromide with 2-methyl-2-pentanone can yield this compound .

Industrial Production Methods: In industrial settings, the production of this compound often involves catalytic hydrogenation of the corresponding ketone. This process typically uses a metal catalyst such as palladium or nickel under high pressure and temperature conditions to reduce the ketone to the alcohol .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products:

    Oxidation: Ketones or carboxylic acids.

    Reduction: Alkanes.

    Substitution: Alkyl halides.

Scientific Research Applications

Chemistry: 3-Methyl-2-ethyl pentanol is used as a solvent and intermediate in organic synthesis. It is valuable in the preparation of various chemical compounds and materials .

Biology and Medicine: In biological and medical research, this compound is used in the study of enzyme-catalyzed reactions and metabolic pathways involving alcohols. It serves as a model compound to understand the behavior of similar alcohols in biological systems .

Industry: Industrially, this compound is employed in the manufacture of plasticizers , lubricants , and surfactants . Its properties make it suitable for use in formulations that require specific solubility and stability characteristics .

Mechanism of Action

The mechanism of action of 3-Methyl-2-ethyl pentanol involves its interaction with enzymes and receptors in biological systems. As an alcohol, it can participate in hydrogen bonding and hydrophobic interactions with proteins and other biomolecules. This compound can also undergo metabolic oxidation to form corresponding ketones or acids, which may further interact with various molecular targets .

Comparison with Similar Compounds

  • 2-Methyl-3-pentanol
  • 3-Methyl-2-pentanol
  • 3-Ethyl-2-pentanol
  • 2-Ethyl-3-pentanol

Comparison: 3-Methyl-2-ethyl pentanol is unique due to its tertiary alcohol structure , which imparts different chemical reactivity and physical properties compared to primary and secondary alcohols. For instance, tertiary alcohols are generally more resistant to oxidation than primary and secondary alcohols. Additionally, the presence of both methyl and ethyl groups in its structure influences its solubility and boiling point , making it distinct from other similar compounds .

Properties

IUPAC Name

2-ethyl-3-methylpentan-1-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H18O/c1-4-7(3)8(5-2)6-9/h7-9H,4-6H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ALPFTHGDLMTYRM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C(CC)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H18O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

130.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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